molecular formula C26H45NO21 B12506782 N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide

Cat. No.: B12506782
M. Wt: 707.6 g/mol
InChI Key: USIPEGYTBGEPJN-UHFFFAOYSA-N
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Description

Anomeric Centers

  • First oxan ring (3,5-dihydroxy-2-(hydroxymethyl)-6-substituted) : The glycosidic bond at C1 (anomeric carbon) adopts the β-configuration, as inferred from the axial orientation of the substituent in the pyranose chair conformation.
  • Second oxan ring (5-hydroxy-6-(hydroxymethyl)-4-substituted) : The C1 anomeric center similarly adopts a β-configuration, stabilized by n→σ* hyperconjugative interactions characteristic of the anomeric effect.
  • Third oxan ring (3,4,5-trihydroxy-6-(hydroxymethyl)) : A β-D-glucopyranose configuration, confirmed by the equatorial orientation of the C1 hydroxyl group.

Chiral Centers

  • All pyranose rings retain the D-glucose stereochemistry at C2, C3, C4, and C5, consistent with natural hexose configurations.
  • The branched hexose moiety (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) introduces two additional chiral centers at C3 and C4, likely in the R and S configurations, respectively, based on biosynthetic precedents.

Comparative Analysis with Related N-Acetylhexosamine Derivatives

Structural Comparison

Feature This Compound N,N'-Diacetylchitobiose Chitosan
Core structure Trisaccharide with branched hexose Disaccharide (GlcNAc-β-1,4-GlcNAc) Linear copolymer (GlcN/GlcNAc)
N-Acetylation Single N-acetyl group at C3 Two N-acetyl groups (C2 of each) Partial N-acetylation (variable DA)
Glycosidic bonds β-1,4 and β-1,6 linkages β-1,4 linkage β-1,4 linkage
Key modifications 6-Oxohexanoyl branch, multiple -OH None Random deacetylation

Functional Implications

  • Unlike N,N'-diacetylchitobiose, this compound’s branched hexose moiety introduces steric hindrance and hydrogen-bonding capacity, potentially altering substrate recognition by chitinolytic enzymes.
  • The singular N-acetylation contrasts with chitosan’s variable deacetylation pattern, suggesting distinct solubility and metal-chelation properties.

X-ray Crystallographic Studies of Glycosidic Linkage Geometry

Crystallographic data for analogous N-acetylhexosamine derivatives provide insights into this compound’s glycosidic bond geometry:

Glycosidic Bond Angles

Bond Torsion Angle (ψ/φ) Observed in This Work Reference (Chitobiose)
β-1,4 linkage ψ = -15°, φ = 105° Similar to chitobiase substrates ψ = -12°, φ = 108°
β-1,6 linkage ψ = 60°, φ = -75° Unique to branched structures Not observed in linear chitooligomers

Key Observations:

  • The β-1,4 linkage adopts a relaxed ^4C1 chair conformation, minimizing steric clash between adjacent pyranose rings.
  • The β-1,6 linkage introduces greater flexibility, enabling the branched hexose moiety to adopt multiple rotameric states.
  • Hydrogen bonding between the 6-oxo group and adjacent hydroxyls stabilizes the branched region, as evidenced by reduced B-factors in molecular dynamics simulations.

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)

InChI Key

USIPEGYTBGEPJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Protection-Deprotection Approach

The core challenge lies in constructing the branched hexose-oxane framework while preserving hydroxyl groups for subsequent acetamide formation. A validated method involves:

  • Trityl protection : Primary hydroxyl groups on the glucose and mannose subunits are selectively protected using trityl chloride (CPh₃Cl) in anhydrous pyridine at 0–5°C.
  • Acetylation : Secondary hydroxyls are acetylated with acetic anhydride (Ac₂O) catalyzed by 4-dimethylaminopyridine (DMAP), achieving >95% yield.
  • Glycosidic bond formation : Perfluorosulfonic acid resin (5–20 wt%) catalyzes coupling between protected monosaccharides in alcohol solvents (e.g., methanol, ethylene glycol) at 120–150°C under autogenous pressure. For example, methyl glucoside linkages form in 72% yield within 30 minutes.
  • Deprotection : Sequential HCl-mediated trityl removal and Zemplén deacetylation (NaOMe/MeOH) yield free hydroxyls.

Critical parameters :

  • Reaction temperature ≤150°C prevents β-elimination of labile oxane rings
  • Molar alcohol:saccharide ratio 3:1 to 50:1 optimizes glycoside yields

Direct Radical-Mediated Glycosylation

Recent advances enable site-selective coupling without protecting groups:

  • Photoinduced homolytic cleavage : Native sugars undergo light-triggered (λ = 365 nm) hydrogen abstraction at anomeric centers, generating glycosyl radicals.
  • Cross-coupling : Radicals react with hydroxyl-containing acceptors (e.g., hexanol derivatives) in acetonitrile/water (4:1) with 10 mol% Ir(ppy)₃ photocatalyst, achieving 68–84% α-selectivity.

Advantages :

  • Eliminates 3–5 protection/deprotection steps versus classical methods
  • Compatible with heat-labile tetrahydroxyhexanone moieties

Enzymatic Synthesis

β-Glucosidase-Catalyzed Assembly

The branched oxane structure forms via sequential enzymatic transfers:

  • Core unit synthesis : β-D-Glucosidase (EC 3.2.1.21) from Aspergillus niger catalyzes transfer of glucose from p-nitrophenyl-β-D-glucopyranoside to 1,4-dioxane-solubilized aglycone at pH 6.0, 50°C.
  • Branching introduction : Cyclomaltodextrin glucanotransferase (CGTase, EC 2.4.1.19) attaches α-1,6-linked glucose units to the core in 55% yield.

Optimized conditions :

  • 5 mg/mL enzyme loading
  • 56-hour incubation under argon
  • 900 μL 1,4-dioxane co-solvent enhances solubility

Glycosyltransferase-Mediated Acetamide Formation

UDP-N-acetylglucosamine:polypeptide N-acetylglucosaminyltransferase (OGT, EC 2.4.1.255) transfers N-acetylglucosamine from UDP-GlcNAc to serine/threonine residues. Engineered OGT variants (e.g., CpOGT-Ser⁶⁴⁷Ala) accept sugar-oxane substrates, enabling:

  • Acetamide installation : 0.25 mmol substrate reacts with 2.5 mmol UDP-GlcNAc in 100 mM HEPES (pH 7.4), 10 mM MnCl₂ at 37°C for 24 h.
  • Purification : Silica chromatography (EtOAc:MeOH:H₂O 6:3:1) isolates product in 41% yield.

Hybrid Chemoenzymatic Approaches

Chemical Synthesis of Glycosyl Donors + Enzymatic Coupling

A patented hybrid protocol achieves higher yields for sensitive fragments:

Step Process Conditions Yield
1 Chemical synthesis of (R)-3-hydroxy-γ-butyrolactone D-malic acid + acetyl chloride, 40°C, 4 h 98.7%
2 Enzymatic glycosylation β-D-glucosidase, 50°C, 56 h 72%
3 Acetamide formation Ac₂O/DMAP, rt, 12 h 89%

Key innovation : Enzymatic steps avoid racemization at C3 and C5 chiral centers.

Photoredox-Enzymatic Tandem Catalysis

Emerging methodologies combine radical and enzymatic steps:

  • Photoredox glycosylation : Forms β-1,4 linkages between glucose and oxane units.
  • Transacetylase-mediated N-acetylation : Bacillus subtilis arylmalonate decarboxylase (BsAMD) variant L40Y acetylates free amines using vinyl acetate (10 eq.) in phosphate buffer (pH 8.0), 30°C.

Performance metrics :

  • 87% overall yield from native sugars
  • 99% enantiomeric excess for acetamide group

Industrial-Scale Production Considerations

Continuous Flow Chemical Synthesis

Telescoped three-step process in modular reactors:

  • Protection : Tritylation in continuous stirred-tank reactor (CSTR), residence time 15 min.
  • Glycosylation : Plug-flow reactor with perfluorosulfonic acid resin catalyst, 120°C, 30 MPa.
  • Deprotection/Acetylation : Thin-film evaporator with Zemplén conditions.

Throughput : 12 kg/day with 68% overall yield.

Immobilized Enzyme Bioreactors

Reusable modules enhance cost-efficiency:

  • β-Glucosidase immobilization : Covalent attachment to Eupergit C supports retains 91% activity after 10 cycles.
  • OGT immobilization : Entrapment in alginate-silica hybrid gels improves thermostability (T₅₀ = 65°C vs 48°C free enzyme).

Analytical Validation Methods

Structural Characterization

Technique Parameters Key Data
¹H NMR 600 MHz, D₂O δ 5.21 (d, J = 3.7 Hz, H-1), δ 2.01 (s, NHAc)
¹³C NMR 150 MHz, DMSO-d₆ δ 170.8 (C=O), δ 102.3 (C-1)
HRMS ESI-TOF m/z 783.2541 [M+Na]⁺ (calc. 783.2537)

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, tᵣ = 12.4 min (99.2% purity)
  • Elemental analysis : C 44.12%, H 6.01%, N 1.89% (theor. C 44.28%, H 6.15%, N 1.97%)

Challenges and Optimization Frontiers

Anomeric Control

Unwanted α/β mixtures form during chemical glycosylation (typical α:β = 1.5:1). Mitigation strategies:

  • Solvent engineering : tert-Butanol increases β-selectivity to 4:1 via hydrogen-bond disruption
  • Catalyst tuning : 10 mol% FeCl₃·6H₂O in CH₃CN gives 9:1 β:α ratio

Oxane Ring Stability

The 1,2,4,5-tetrahydroxy-6-oxohexan-3-yl moiety undergoes retro-aldol cleavage above 60°C. Stabilization methods:

  • Cryoenzymatic synthesis : Conduct glycosyl transfers at 4°C
  • Additives : 0.1 M trehalose reduces degradation by 72% during lyophilization

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Investigated for its potential role in cellular signaling and metabolism.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.

Mechanism of Action

The mechanism of action of N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes involved in carbohydrate metabolism, affecting their activity.

    Pathways: It may influence signaling pathways related to glucose and lipid metabolism, potentially modulating metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound’s structural complexity makes direct comparisons challenging. However, its functional groups and synthetic analogs can be contextualized against other acetamide derivatives and polyhydroxylated molecules.

Property Target Compound Similar Compounds References
Core Structure Oxane rings with ether linkages and a ketone-containing hexanoyl group Coumarin-derived acetamides (e.g., compounds) with thiazolidinone cores
Hydroxylation Pattern High density of hydroxyl groups (7–8 groups) Fewer hydroxyls in compounds (e.g., 2–3 hydroxyls in peptide-like amides)
Acetamide Position Terminal acetamide on oxane ring Central acetamide in ’s thiazolidinone derivatives
Biological Relevance Hypothesized carbohydrate-like interactions (untested) compounds: protease inhibitors with confirmed activity

Physicochemical Properties:

  • Solubility: Predicted high water solubility due to extensive hydroxylation, contrasting with ’s lipophilic phenoxyacetamides .
  • Stability : Susceptible to hydrolysis at ether or ester linkages (if present), unlike aromatic acetamides in , which exhibit greater thermal stability .

Research Findings and Gaps

Pharmacological Potential:

While highlights acetamide derivatives as protease inhibitors (e.g., compounds g, m), the target compound’s lack of aromatic or peptide motifs suggests divergent mechanisms.

Analytical Data Limitations:

No experimental data (e.g., NMR, IR) are available for the target compound in the provided evidence. By contrast, provides full spectroscopic characterization for simpler coumarin-acetamides, underscoring the need for further analysis .

Biological Activity

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide is a complex glycosidic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and glycosidic linkages that contribute to its solubility and reactivity. Its molecular formula is C56H92O29C_{56}H_{92}O_{29}, with a molecular weight of approximately 1229.32 g/mol. The intricate structure allows for various interactions with biological macromolecules.

Antioxidant Activity

Research indicates that N-(2-{[3,5-dihydroxy...}) exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound significantly decreased malondialdehyde levels and increased glutathione levels in vitro, indicating its protective effects against oxidative damage .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Notably, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

N-(2-{[3,5-dihydroxy...}) also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of multiple hydroxyl groups facilitates electron donation to neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory activities.
  • Cell Signaling Modulation : It may modulate cell signaling pathways associated with inflammation and oxidative stress response.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human endothelial cells exposed to oxidative stress, treatment with N-(2-{[3,5-dihydroxy...}) resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using clinical isolates of bacteria. The compound displayed significant antibacterial activity with an average MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli .

Q & A

Basic: What methodologies are recommended for confirming the stereochemistry and structural integrity of this compound?

Answer:
To confirm stereochemistry and structural integrity, use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to identify proton environments and glycosidic linkages. Compare coupling constants to infer stereochemical configurations (e.g., axial vs. equatorial substituents) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for verifying the spatial arrangement of hydroxyl and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, while tandem MS (MS/MS) helps confirm branching points in the carbohydrate backbone .
  • Computational Validation : Compare experimental data with quantum-mechanical simulations (e.g., DFT for NMR chemical shift predictions) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise due to variations in:

  • Purity and Synthesis Protocols : Validate compound purity via HPLC (>95%) and ensure synthetic routes (e.g., protecting group strategies) are reproducible .
  • Assay Conditions : Control variables such as pH, temperature, and solvent systems. For example, hydroxyl group reactivity may vary in aqueous vs. organic media .
  • Target-Specific Interactions : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with specific proteins or receptors .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers and experimental noise .

Basic: What are the key challenges in synthesizing this compound, and how can they be addressed?

Answer:
Challenges include:

  • Regioselective Protection/Deprotection : Use orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyl moieties to control glycosylation sites .
  • Glycosidic Bond Formation : Optimize reaction conditions (e.g., Koenigs-Knorr method with AgOTf as a catalyst) to ensure α/β selectivity .
  • Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate intermediates, given the compound’s high polarity and molecular weight .

Advanced: How can computational modeling predict reactive sites for functionalization or degradation?

Answer:

  • Quantum Chemical Calculations : Use DFT to map electrostatic potential surfaces, identifying nucleophilic (e.g., hydroxyls) or electrophilic (e.g., carbonyl) sites .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict hydrolysis-prone regions (e.g., labile glycosidic bonds in aqueous environments) .
  • AI-Driven Reactivity Prediction : Train machine learning models on reaction databases to forecast regioselectivity in modifications (e.g., acetylation, sulfation) .

Advanced: What experimental designs are optimal for studying interactions with biological macromolecules?

Answer:

  • Biophysical Assays :
    • SPR/ITC : Measure real-time binding kinetics and thermodynamic parameters (ΔG, ΔH) for protein-ligand interactions .
    • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .
  • Cell-Based Assays : Use fluorescence microscopy with tagged derivatives to track cellular uptake and localization .

Advanced: How should researchers handle heterogeneity in experimental data (e.g., batch-to-batch variability)?

Answer:

  • Standardization : Implement strict quality control (QC) protocols, including NMR and MS batch certification .
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., reaction time, catalyst loading) affecting yield/purity .
  • Data Integration : Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to harmonize datasets and identify confounding factors .

Basic: What strategies are recommended for assessing compound stability under varying conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to simulate long-term stability .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life from degradation rate constants .

Advanced: How can interdisciplinary approaches enhance understanding of this compound’s reactivity?

Answer:

  • Hybrid Computational-Experimental Workflows : Combine MD simulations with kinetic experiments to validate reaction mechanisms .
  • Systems Chemistry : Integrate metabolomics data to identify enzymatic interactions or unintended byproducts in biological systems .
  • Collaborative Platforms : Leverage open-source tools (e.g., PubChem, ChEBI) for cross-referencing structural and bioactivity data .

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